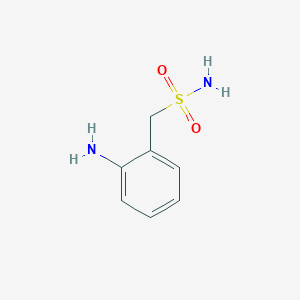

(2-Aminophenyl)methanesulfonamide

Description

Contextualization within Methanesulfonamide (B31651) and Aminophenyl Compound Classes

(2-Aminophenyl)methanesulfonamide, with the chemical formula C7H10N2O2S, belongs to two important classes of organic compounds: methanesulfonamides and aminophenyls. uni.lu The methanesulfonamide group (-SO2NHR) is a key functional group in medicinal chemistry, known for its ability to form strong hydrogen bonds and its metabolic stability. This group is a common feature in a variety of therapeutic agents. The aminophenyl group, which consists of an aniline (B41778) core, provides a reactive site for further chemical modifications and is a fundamental component of many dyes, polymers, and pharmaceuticals.

The combination of these two functional groups in this compound results in a molecule with a distinct set of chemical properties. The amino group can act as a base and a nucleophile, while the sulfonamide moiety influences the compound's acidity and solubility. smolecule.com This duality makes it a valuable intermediate in organic synthesis.

Significance as a Privileged Scaffold in Organic and Medicinal Chemistry Research

In the realm of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The concept is central to the design of new drugs, as these scaffolds can be chemically modified to create a library of compounds with diverse biological activities. The 2-aminothiazole (B372263) and 2-aminothiophene structures, for example, are recognized as privileged scaffolds in the development of anti-cancer agents and other therapeutic compounds. nih.govresearchgate.net

This compound is increasingly recognized as such a privileged scaffold. Its structure allows for modifications at the amino group and the aromatic ring, enabling the synthesis of a wide array of derivatives. Researchers have explored these derivatives for various potential therapeutic applications, leveraging the scaffold's ability to interact with biological macromolecules. The sulfonamide group, in particular, is a key pharmacophore in many enzyme inhibitors. nih.gov

Overview of Key Academic Research Themes and Methodologies

Academic research on this compound and its derivatives primarily revolves around two interconnected themes: synthetic methodology and medicinal chemistry applications.

Synthetic Methodologies: A significant portion of research focuses on developing efficient and versatile synthetic routes to this compound and its analogs. This often involves the reaction of methanesulfonyl chloride with an appropriate aminophenyl precursor. google.com Researchers continuously seek to improve reaction conditions to enhance yield and purity, which is crucial for its use as a reliable building block. google.com Advanced techniques may involve multi-step syntheses to introduce various substituents and functional groups, thereby expanding the chemical space of accessible derivatives. nih.gov

Medicinal Chemistry Applications: The exploration of the biological activities of this compound derivatives is a major research driver. Drawing parallels from other sulfonamide-containing drugs, scientists investigate these compounds as potential enzyme inhibitors, targeting enzymes implicated in various diseases. nih.gov For instance, research has been conducted on sulfonamide derivatives as inhibitors of carbonic anhydrases, kinases, and proteases. The methodologies employed in this area of research include:

Organic Synthesis: To create libraries of derivatives for biological screening.

In vitro biological assays: To evaluate the inhibitory activity of the synthesized compounds against specific enzymes or cell lines.

Computational Modeling: To understand the structure-activity relationships (SAR) and to guide the design of more potent and selective inhibitors. This often involves molecular docking studies to predict how the compounds bind to their biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H10N2O2S uni.lu |

| Molecular Weight | 186.23 g/mol oakwoodchemical.com |

| InChIKey | BGPNDOBOLHJJEE-UHFFFAOYSA-N uni.lu |

| Canonical SMILES | CS(=O)(=O)NC1=CC=CC=C1N uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

(2-aminophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESAOFCUDMECSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344750-18-1 | |

| Record name | (2-aminophenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to (2-Aminophenyl)methanesulfonamide and Analogs

The construction of the this compound core can be achieved through several established synthetic pathways. These methods often involve the formation of a sulfonamide bond and the introduction or modification of the amino group on the phenyl ring.

A common and versatile method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. nih.gov In the context of this compound, this would typically involve the reaction of methanesulfonyl chloride with o-phenylenediamine. However, selectivity can be a challenge. A more controlled approach involves the use of a pre-functionalized aniline (B41778) derivative.

For instance, a related synthesis of 2-phenoxymethanesulfonanilide is achieved by reacting o-aminodiphenyl ether with methanesulfonyl chloride. google.com This highlights the general applicability of using a substituted aniline as a precursor. The reaction between amines and sulfonyl chlorides is generally robust and proceeds rapidly. nih.gov

A novel one-pot strategy has been developed for the synthesis of sulfonamides from unactivated carboxylic acids and amines, proceeding through an in-situ generated sulfonyl chloride. nih.govprinceton.edu This method utilizes copper ligand-to-metal charge transfer to convert an aromatic acid to the corresponding sulfonyl chloride, which then undergoes amidation. nih.govprinceton.edu While not directly applied to this compound in the cited literature, this approach presents a potential alternative synthetic design.

Table 1: Examples of Amidation Reactions for Sulfonamide Synthesis

| Amine | Sulfonylating Agent | Product | Reference |

| o-Aminodiphenyl ether | Methanesulfonyl chloride | 2-Phenoxymethanesulfonanilide | google.com |

| Various amines | In-situ generated sulfonyl chlorides from carboxylic acids | Various sulfonamides | nih.govprinceton.edu |

| Primary or secondary amines | Sulfonyl chloride | General sulfonamide synthesis | nih.gov |

This table is interactive. Click on the headers to sort.

The reduction of a nitro group is a fundamental transformation in organic synthesis and provides a key route to aromatic amines. wikipedia.orgbeilstein-journals.org This strategy is highly relevant for the synthesis of this compound, where the corresponding nitro-precursor, (2-Nitrophenyl)methanesulfonamide, can be reduced to the desired amino compound.

A variety of reducing agents and catalytic systems can be employed for this transformation. Common methods include catalytic hydrogenation using catalysts such as palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org Metal-based reductions using iron in acidic media, tin(II) chloride, or sodium hydrosulfite are also widely used for the reduction of aromatic nitro compounds to anilines. wikipedia.org

A metal-free approach for the reduction of nitro compounds to primary amines utilizes trichlorosilane (B8805176) in the presence of a tertiary amine. beilstein-journals.orggoogle.com This method has been successfully applied to both aromatic and aliphatic nitro derivatives, offering a mild and efficient alternative to traditional metal-catalyzed reductions. beilstein-journals.org

The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. organic-chemistry.org

Table 2: Reagents for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Product | Reference |

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | H₂ gas | Amine | wikipedia.org |

| Iron | Acidic media | Amine | wikipedia.org |

| Tin(II) chloride | - | Amine | wikipedia.org |

| Trichlorosilane/tertiary amine | Metal-free | Amine | beilstein-journals.orggoogle.com |

This table is interactive. Click on the headers to sort.

Beyond the classical methods, alternative strategies for constructing the core structure of this compound and its analogs are continuously being explored. One such approach involves the palladium-catalyzed direct addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles to furnish o-aminobenzophenones. nih.gov While this method yields a different class of compounds, the underlying principle of forming a new bond at the ortho position to an amino group is relevant.

Another innovative method involves the synthesis of sulfonamides from unactivated carboxylic acids and amines via a decarboxylative halosulfonylation. nih.govprinceton.edu This one-pot process avoids the need for pre-functionalized starting materials and has a broad substrate scope. nih.gov

A patent describes a synthetic method for 2-aminophenol-4-sulfonamide that involves chlorosulfonation, ammoniation, hydrolysis, acidification, and reduction. google.com The improved chlorosulfonation process, carried out in two steps, significantly increases the yield of the intermediate 4-chloro-3-nitrobenzenesulfonyl chloride. google.com This multi-step synthesis highlights the combination of different chemical transformations to achieve the final product.

Derivatization and Structural Modification Strategies

Once the this compound core is synthesized, further structural modifications can be undertaken to generate a library of analogs. These modifications can be targeted at either the aminophenyl moiety or the aromatic ring itself.

The primary amino group and the sulfonamide nitrogen of the aminophenyl moiety are key sites for functionalization. The amino group can undergo a variety of reactions common to anilines, such as acylation, alkylation, and diazotization followed by subsequent transformations. The sulfonamide nitrogen can also be a site for further substitution, although this is generally less common.

The synthesis of amide derivatives of sulfonamides has been reported, where the amino group of a sulfonamide is condensed with a carboxylic acid to form an amide linkage. nih.gov This approach allows for the introduction of a wide range of substituents.

The introduction of substituents onto the aromatic ring of this compound can significantly influence its chemical properties and reactivity. The nature of the existing amino and methanesulfonamide (B31651) groups will direct the position of incoming electrophiles during electrophilic aromatic substitution reactions. The amino group is a strong activating group and is ortho-, para-directing, while the methanesulfonamide group is a deactivating group and is meta-directing. lumenlearning.comlibretexts.orglibretexts.org The interplay of these two groups will determine the outcome of substitution reactions.

The effect of substituents on the aromatic ring can be predicted based on their electronic properties (electron-donating or electron-withdrawing) and their steric bulk. lumenlearning.comlibretexts.org Electron-donating groups generally increase the reactivity of the ring towards electrophilic substitution, while electron-withdrawing groups decrease it. lumenlearning.comlibretexts.org

The synthesis of analogs with various substituents on the aromatic ring allows for the fine-tuning of the molecule's properties. For example, in a study on 2,6-diarylbenzenesulfonamides, substituents on the flanking aromatic rings were shown to linearly affect the acidity and proton affinity of the central sulfonamide moiety through-space NH–π interactions. vu.nl This demonstrates the profound impact that remote substituents can have on the chemical characteristics of the core structure.

Modifications of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in this compound can be functionalized through various reactions, including N-alkylation, N-arylation, and N-acylation. These modifications can significantly alter the compound's steric and electronic properties.

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved using alkyl halides or other alkylating agents in the presence of a base. nih.gov The basic conditions deprotonate the sulfonamide nitrogen, increasing its nucleophilicity and facilitating attack on the alkylating agent. The choice of base and solvent is critical to control the extent of alkylation and avoid side reactions, such as alkylation of the more nucleophilic primary amino group. The use of a protecting group on the primary amine may be necessary to achieve selective N-alkylation of the sulfonamide.

N-Arylation: Palladium-catalyzed cross-coupling reactions are a powerful tool for the N-arylation of sulfonamides. nih.gov This method involves the reaction of the sulfonamide with an aryl halide (bromide or chloride) in the presence of a palladium catalyst, a suitable ligand, and a base. nih.govorganic-chemistry.org This approach offers a direct route to N-aryl sulfonamides, avoiding the potentially problematic synthesis of the corresponding aniline and subsequent sulfonylation. nih.gov The reaction conditions, including the choice of ligand and base, are crucial for achieving high yields and can be tailored for specific substrates.

N-Acylation: The sulfonamide nitrogen can be acylated using acid chlorides or anhydrides. This reaction typically proceeds under basic conditions to deprotonate the sulfonamide and enhance its nucleophilicity. Methanesulfonyl chloride, in the presence of a base like N-methylimidazole, is an effective reagent for such transformations, leading to the formation of N-acylsulfonamides under mild conditions. organic-chemistry.orgresearchgate.net

Table 1: Summary of Sulfonamide Nitrogen Modifications

| Modification | Reagents | Key Conditions | Product Class |

| N-Alkylation | Alkyl halides, Sulfonates | Base (e.g., NaH, K2CO3) | N-Alkyl-(2-aminophenyl)methanesulfonamide |

| N-Arylation | Aryl halides (Br, Cl) | Palladium catalyst, Ligand, Base | N-Aryl-(2-aminophenyl)methanesulfonamide |

| N-Acylation | Acid chlorides, Anhydrides | Base (e.g., Pyridine, N-methylimidazole) | N-Acyl-(2-aminophenyl)methanesulfonamide |

Reaction Mechanisms in Synthetic Transformations

Understanding the mechanisms of the reactions involved in the synthesis and modification of this compound is essential for optimizing reaction conditions and predicting outcomes.

Mechanistic Studies of Sulfonamide Formation

The formation of the sulfonamide bond in this compound typically involves the reaction of a sulfonyl chloride, such as methanesulfonyl chloride, with an aniline derivative, in this case, 1,2-phenylenediamine. The generally accepted mechanism is a nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride.

The reaction proceeds through a transition state where the S-N bond is being formed and the S-Cl bond is being broken. nih.gov The nature of the solvent can significantly influence the reaction rate and mechanism. Computational and experimental studies on the reaction of sulfonyl chlorides with anilines have provided insights into the transition state geometry and the role of solvent effects. nih.govacs.org For instance, kinetic studies on the diazotization of aniline have been used to understand the reactivity of the amino group in related reactions. researchgate.net The presence of the second amino group in 1,2-phenylenediamine can complicate the reaction, potentially leading to the formation of bis-sulfonated products or cyclic derivatives, necessitating careful control of stoichiometry and reaction conditions.

Insights into Reduction and Functionalization Mechanisms

The synthesis of this compound often proceeds via the reduction of a nitro-substituted precursor, such as (2-Nitrophenyl)methanesulfonamide. The reduction of the nitro group to a primary amine is a well-established transformation in organic synthesis.

Mechanism of Nitro Group Reduction: The reduction of aromatic nitro compounds can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ with a palladium on carbon catalyst) or chemical reduction (e.g., using metals like iron or tin in acidic media, or sodium sulfide). commonorganicchemistry.comwikipedia.org The mechanism of catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction. orientjchem.org Chemical reductions often proceed through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final amine. orientjchem.orgnih.govchemicalforums.com Electrochemical methods also provide a controlled way to reduce nitro groups, where the reduction potential can be tuned to achieve selectivity. nih.govacs.orgrsc.orgresearchgate.net

Mechanisms of Functionalization: Once the amino group is formed, it can undergo a variety of functionalization reactions typical of primary aromatic amines. These include diazotization followed by substitution, acylation, alkylation, and formation of Schiff bases. The mechanisms of these reactions are well-documented in organic chemistry literature and allow for the introduction of a wide range of functional groups, further expanding the chemical diversity of derivatives accessible from this compound.

Purification Techniques for Research-Grade Syntheses

Obtaining high-purity this compound is crucial for its characterization and further use. Recrystallization and chromatographic methods are the primary techniques employed for its purification.

Recrystallization Protocols

Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures. mt.com The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. lookchem.com

For a polar compound like this compound, which contains both a hydrogen-bond donating amino group and a polar sulfonamide group, polar solvents are generally suitable. A mixed solvent system may also be effective. pitt.edu

Table 2: Potential Solvents for Recrystallization of this compound

| Solvent/Solvent System | Rationale |

| Ethanol/Water | Ethanol can dissolve the compound, and the addition of water as an anti-solvent can induce crystallization upon cooling. |

| Isopropanol | A moderately polar alcohol that can provide the desired solubility profile. |

| Acetonitrile | A polar aprotic solvent that can be effective for recrystallizing polar compounds. youtube.com |

| Ethyl Acetate (B1210297)/Hexane (B92381) | Ethyl acetate can dissolve the compound, and hexane can be added as an anti-solvent. |

The general recrystallization procedure involves dissolving the crude compound in a minimum amount of hot solvent, filtering the hot solution to remove any insoluble impurities, allowing the solution to cool slowly to form crystals, and then collecting the crystals by filtration. mt.com

Chromatographic Separation Methods (e.g., Column, Ion Exchange)

Chromatographic techniques are widely used for the purification of organic compounds, including this compound, especially when dealing with complex mixtures or for obtaining very high purity.

Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel or alumina) as a mobile phase (eluent) is passed through the column. For a polar compound like this compound, a polar stationary phase like silica gel is typically used. The choice of eluent is crucial and is often determined by preliminary analysis using Thin Layer Chromatography (TLC). nih.gov For separating polar compounds, solvent systems such as ethyl acetate/hexane or methanol/dichloromethane are commonly employed. rochester.edu

Thin Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of reactions and for developing optimal solvent systems for column chromatography. researchgate.netnih.gov For sulfonamides, various solvent systems have been reported, often consisting of a mixture of a polar and a non-polar solvent. researchgate.netusda.gov

Ion-Exchange Chromatography: Given the presence of a basic amino group, this compound can exist in a protonated, positively charged form under acidic conditions. This property makes ion-exchange chromatography a viable purification method. harvardapparatus.comucl.ac.uk In cation-exchange chromatography, the protonated compound would bind to a negatively charged stationary phase. nih.govnih.gov Elution can then be achieved by changing the pH or by increasing the ionic strength of the buffer to displace the bound compound. ucl.ac.uk This technique is particularly useful for separating the target compound from non-ionic or acidic impurities. nih.govgoogle.com

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular architecture can be constructed.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of (2-Aminophenyl)methanesulfonamide provides specific information about the chemical environment of each proton in the molecule. The spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine (NH₂) protons, the sulfonamide (SO₂NH) proton, and the methyl (CH₃) protons.

The protons of the primary amine group (NH₂) typically appear as a singlet peak. In related sulfonamide structures, this signal has been observed at chemical shifts around 5.92-5.97 ppm. rsc.org The single proton of the sulfonamide (SO₂NH) group also manifests as a singlet, generally found further downfield in a range between 8.78 and 10.15 ppm. rsc.org The aromatic protons on the phenyl ring produce signals in the region of 6.51 to 7.70 ppm. rsc.org Due to the ortho-substitution pattern, these four protons would display a complex series of multiplets resulting from spin-spin coupling. The three protons of the methanesulfonamide's methyl group are expected to appear as a sharp singlet, as they are not coupled to any other protons.

Table 1: Expected ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~2.9-3.1 | Singlet (s) |

| NH₂ | ~5.9-6.0 | Broad Singlet (br s) |

| Aromatic H | ~6.5-7.7 | Multiplet (m) |

¹³C NMR Spectral Analysis and Carbon Assignment

Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, seven distinct signals are anticipated: six for the aromatic carbons and one for the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the amino and methanesulfonamido substituents. In related N-(substituted phenyl)-methanesulphonamides, the carbon signals have been extensively studied. researchgate.net The carbon atom bonded to the sulfonamide nitrogen (C-1) and the carbon atom bonded to the amino group (C-2) will be significantly shifted from the others due to the electron-withdrawing and electron-donating nature of these groups, respectively.

Table 2: Expected ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | ~40-45 |

| Aromatic C-NH₂ | ~140-150 |

| Aromatic C-NHSO₂ | ~125-135 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond and through-space correlations. harvard.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, the COSY spectrum would show cross-peaks connecting the adjacent protons on the aromatic ring, helping to delineate the H-3/H-4, H-4/H-5, and H-5/H-6 coupling networks. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). youtube.comsdsu.edu It would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methyl proton singlet to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons over two or three bonds (²JCH and ³JCH). youtube.comsdsu.edu This is vital for connecting the different fragments of the molecule. Key expected correlations would include the methyl protons (CH₃) to the sulfonamide carbon (C of SO₂), the sulfonamide proton (NH) to the aromatic carbon C-1, and the aromatic protons to neighboring carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. harvard.edu A NOESY spectrum could confirm the ortho arrangement by showing a spatial correlation between the NH₂ protons and the H-3 proton, as well as between the sulfonamide NH proton and the H-6 proton.

Table 3: Expected Key 2D NMR Correlations for this compound

| 2D Experiment | Key Expected Correlations | Information Gained |

|---|---|---|

| COSY | H-3 ↔ H-4; H-4 ↔ H-5; H-5 ↔ H-6 | Connectivity of aromatic protons. |

| HSQC | CH₃ (¹H) ↔ CH₃ (¹³C); Aromatic (¹H) ↔ Aromatic (¹³C) | Direct C-H attachments. |

| HMBC | CH₃ (¹H) ↔ C of SO₂; NH (¹H) ↔ C-1; H-6 (¹H) ↔ C-2 | Connectivity across the molecule and confirmation of substituent positions. |

| NOESY | NH₂ (¹H) ↔ H-3 (¹H); SO₂NH (¹H) ↔ H-6 (¹H) | Spatial proximity, confirming ortho substitution. |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides information on the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. Studies of similar sulfonamide compounds provide a reliable basis for assigning these bands. rsc.orgresearchgate.net The spectrum would be dominated by strong absorptions from the sulfonamide (SO₂) and amine (NH₂) groups.

The most characteristic vibrations for the sulfonamide group (–SO₂NH–) are the asymmetric and symmetric SO₂ stretching bands, which appear in the ranges of 1331–1317 cm⁻¹ and 1157–1139 cm⁻¹, respectively. researchgate.net The primary aromatic amine gives rise to two distinct N-H stretching bands in the range of 3459–3338 cm⁻¹, while its N-H bending (scissoring) vibration appears around 1639–1635 cm⁻¹. rsc.org The N-H stretching of the sulfonamide group itself is typically observed in the 3349–3232 cm⁻¹ region. rsc.orgresearchgate.net

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3460 - 3330 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3350 - 3230 | N-H Stretch | Sulfonamide (-SO₂NH-) |

| 1640 - 1630 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1331 - 1317 | Asymmetric SO₂ Stretch | Sulfonamide (-SO₂-) |

| 1157 - 1139 | Symmetric SO₂ Stretch | Sulfonamide (-SO₂-) |

Raman Spectroscopy (if applicable for related compounds)

While specific Raman spectra for this compound are not widely published, the technique offers complementary information to FT-IR. Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving less polar or non-polar character.

For this molecule, the symmetric stretching vibration of the SO₂ group would be expected to produce a strong and sharp signal. researchgate.net Aromatic ring "breathing" modes, which involve the symmetric expansion and contraction of the entire phenyl ring, are also typically strong in Raman spectra. C-H stretching and N-H stretching vibrations are also active but often appear weaker than in the corresponding IR spectrum. Raman spectroscopy can be particularly useful in differentiating between tautomeric forms or studying conformational isomers in different environments. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground state to a higher energy excited state, providing valuable information about the molecule's conjugated systems and functional groups.

The UV-Vis spectrum of this compound is primarily governed by the electronic transitions associated with the aminophenyl group. The benzene (B151609) ring and the amino (-NH2) substituent act as a chromophore, a part of the molecule responsible for its color, or in this case, its absorption of UV light. The key electronic transitions for organic molecules like this involve the movement of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals. nist.govnih.gov

The primary transitions expected for this compound are:

π → π transitions:* These are high-energy transitions that are characteristic of the aromatic phenyl ring. The conjugated system of the benzene ring allows for the delocalization of π electrons, and these transitions typically result in strong absorption bands. uni.lu

n → π transitions:* These transitions involve the promotion of non-bonding electrons, specifically the lone pair of electrons on the nitrogen atom of the amino group, to an anti-bonding π* orbital of the aromatic ring. These transitions are generally of lower energy and intensity compared to π → π* transitions. nist.gov

The presence of the amino group, an auxochrome, attached to the phenyl chromophore tends to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. This is due to the donation of the nitrogen's lone pair into the ring, which extends the conjugation. The specific λmax values and molar absorptivity coefficients are influenced by the solvent used, as solvent polarity can affect the energy levels of the n and π* orbitals. nist.govuni.lu For example, studies on the structurally similar compound 2-aminophenol (B121084) show distinct absorption maxima that shift depending on the solvent, a behavior also expected for this compound. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise information about the molecular weight of a compound and can be used to deduce its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). nih.gov This precision allows for the unambiguous determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms.

For this compound, HRMS is crucial for confirming its molecular formula, C7H10N2O2S. The monoisotopic mass, calculated from the most abundant isotopes of each element, is a key value determined by HRMS. nih.gov

In fragmentation analysis, a common pathway for aromatic sulfonamides involves the cleavage of the C-S bond and the subsequent elimination of sulfur dioxide (SO2). This process leads to a characteristic neutral loss of approximately 64 Da, providing a significant clue in the structural elucidation of such compounds.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C7H10N2O2S | |

| Monoisotopic Mass | 186.0463 Da | |

| Predicted [M+H]+ | 187.05358 m/z | |

| Predicted [M+Na]+ | 209.03552 m/z |

This interactive table provides key HRMS data points for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry. This technique is exceptionally well-suited for the analysis of this compound in complex mixtures, such as reaction monitoring or in biological matrices.

In a typical LC-MS application, a liquid chromatograph first separates the components of a mixture. As each component, including this compound, elutes from the chromatography column, it is introduced into the mass spectrometer. The mass spectrometer then ionizes the molecule and detects it, providing both qualitative and quantitative information. This method is widely used for the analysis of sulfonamides and related compounds, offering high sensitivity and the ability to confirm the identity of the analyte based on its retention time and mass spectrum.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The technique involves directing X-rays onto a single crystal of the material. The resulting diffraction pattern is used to calculate the positions of atoms in the crystal lattice, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. While the molecular formula C7H10N2O2S corresponds to other structurally characterized compounds, the specific crystal structure for the this compound isomer remains to be elucidated. Such a study would provide invaluable insight into its solid-state conformation and intermolecular hydrogen bonding patterns, particularly involving the amino and sulfonamide groups.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula to verify its stoichiometric composition.

For this compound, with the molecular formula C7H10N2O2S, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. A close correlation between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its elemental formula.

Table 2: Theoretical Elemental Composition of this compound (C7H10N2O2S)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 45.14 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 5.41 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.04 |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.18 |

| Sulfur | S | 32.06 | 1 | 32.060 | 17.22 |

| Total | | | | 186.229 | 100.00 |

This interactive table shows the calculated theoretical elemental percentages for this compound.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-aminophenol |

| Benzene |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in evaluating molecular structures, electronic properties, and reaction characteristics. indexcopernicus.com DFT methods, which derive properties from the electron density, offer a robust framework for a detailed description of molecular attributes. indexcopernicus.com Studies utilizing the B3LYP functional with a 6-31G(d,p) basis set have provided significant insights into the properties of (2-Aminophenyl)methanesulfonamide. indexcopernicus.com

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. youtube.com For this compound, DFT calculations have been employed to determine its optimized molecular structure. indexcopernicus.com This analysis provides precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's spatial configuration. indexcopernicus.com

The optimized structure reveals key geometric parameters. For instance, the bond lengths within the benzene (B151609) ring and between the ring and its substituents (the amino and methanesulfonamide (B31651) groups) are determined. indexcopernicus.com The analysis also includes the calculation of the molecule's total energy, which in one study was found to be approximately -40 hartree for a similar simple molecule, indicating its stability at the calculated minimum energy state. youtube.com The electronic structure is further elucidated by analyzing the distribution of electrons across the molecule, which is fundamental to understanding its chemical behavior.

Table 1: Selected Optimized Geometrical Parameters for this compound This table is based on representative data for aminobenzene sulfonamides calculated using the DFT B3LYP/6-31G(d,p) method. indexcopernicus.com

| Parameter | Bond/Atoms | Value |

|---|---|---|

| Bond Length (Å) | C1-C2 | 1.409 |

| C1-C6 | 1.409 | |

| S-N | 1.698 | |

| S-O | 1.468 | |

| Bond Angle (°) | C2-C1-C6 | 118.744 |

| O-S-O | 122.247 | |

| C-S-N | 104.471 | |

| Dihedral Angle (°) | C6-C1-C2-N7 | 179.363 |

| N-S-C4-C5 | 156.459 |

Note: Atom numbering is based on standard chemical structure representations where C1 is bonded to C2 and C6 in the benzene ring.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. aimspress.com The HOMO, which is the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. indexcopernicus.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.comnih.gov Conversely, a small energy gap indicates a molecule is more prone to chemical reactions. nih.gov

For this compound, the HOMO and LUMO energy levels have been calculated using DFT. indexcopernicus.com The energy of the HOMO is -5.923 eV and the LUMO is -0.801 eV, resulting in an energy gap of 5.122 eV. indexcopernicus.com This relatively large gap suggests that the molecule possesses significant stability. indexcopernicus.com The distribution of these orbitals is also informative; the HOMO is typically localized on the aminophenyl group, indicating this region's propensity for electrophilic attack, while the LUMO is spread across the sulfonamide portion. indexcopernicus.com

Table 2: Calculated Frontier Molecular Orbital Properties for this compound Data calculated using the B3LYP/6-31G(d,p) method. indexcopernicus.com

| Property | Value (eV) |

|---|---|

| E(HOMO) | -5.923 |

| E(LUMO) | -0.801 |

| Energy Gap (ΔE) | 5.122 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MEP map displays regions of varying electron density, typically using a color scale where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). researchgate.net Green and yellow represent regions of intermediate or near-zero potential. researchgate.net

In the case of this compound, the MEP map reveals specific reactive sites. indexcopernicus.com The most negative potential is concentrated around the oxygen atoms of the sulfonyl group (-SO₂) and the nitrogen atom of the amino group (-NH₂), identifying these as the primary sites for interaction with electrophiles. indexcopernicus.com The positive potential is localized on the hydrogen atoms of the amino and sulfonamide groups, indicating these are the most likely sites for nucleophilic attack. indexcopernicus.com This detailed mapping of the electrostatic landscape provides a clear guide to the molecule's interaction patterns and chemical reactivity. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By numerically solving Newton's equations of motion, MD simulations can reveal the conformational dynamics and thermodynamic properties of molecules in various environments, such as in solution. mdpi.comunipa.it

A simulation would involve placing the molecule in a box of explicit solvent molecules (like water) and observing its structural evolution over nanoseconds. nih.gov Analysis of the simulation trajectory, often through Ramachandran plots for larger molecules or by tracking key dihedral angles, can identify the most stable and frequently occurring conformations. nih.gov The radius of gyration can also be calculated throughout the simulation to provide a measure of the molecule's compactness and tendency to adopt folded or extended structures. nih.gov This type of analysis would be crucial for understanding how the molecule's shape changes in a biological or chemical environment, which can influence its activity. nih.gov

MD simulations are also highly effective for studying how a solute molecule interacts with its surrounding solvent. For this compound, this would involve analyzing the formation and lifetime of hydrogen bonds between the molecule's amino and sulfonamide groups and the solvent molecules. nih.gov The strength and nature of these interactions can be quantified using radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. nih.gov

Furthermore, MD simulations can be used to investigate the tendency of molecules to aggregate in solution. By simulating a system with multiple this compound molecules, one could observe whether they prefer to remain isolated or form clusters. This is achieved by analyzing intermolecular interactions, such as hydrogen bonding and van der Waals forces between the solute molecules. Understanding aggregation is important as it can significantly affect a compound's properties and bioavailability.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site. nih.gov

Prediction of Binding Modes and Affinities with Target Proteins

Molecular docking simulations are employed to predict how this compound might bind to the active site of a target protein. The process involves preparing the 3D structures of both the ligand and the protein. nih.gov The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket, calculating a scoring function for each pose to estimate the binding affinity. nih.gov

For instance, a hypothetical docking study of this compound with a protein kinase could reveal key interactions. The methanesulfonamide group might form hydrogen bonds with the backbone of the hinge region of the kinase, a common binding pattern for kinase inhibitors. The aminophenyl group could fit into a hydrophobic pocket, with the amino group potentially forming additional hydrogen bonds with nearby residues. nih.gov The predicted binding affinity, often expressed as a docking score or estimated inhibition constant (Ki), provides a quantitative measure of the interaction strength. nih.gov

Table 1: Hypothetical Docking Results for this compound with Protein Kinase X

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Ki (nM) | 150 |

| Interacting Residues | Val80, Leu132, Asp145 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 4 |

Identification of Potential Biological Targets through Virtual Screening

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govmdpi.com In the context of this compound, reverse virtual screening could be performed. Here, the structure of this compound would be docked against a library of 3D protein structures representing a wide range of biological targets. nih.gov

This approach can help to identify potential on-target and off-target interactions, providing insights into the compound's polypharmacology and potential mechanisms of action or toxicity. nih.gov The results of such a screen would be a ranked list of potential protein targets based on their predicted binding affinities for this compound.

Table 2: Hypothetical Top Hits from a Reverse Virtual Screen with this compound

| Protein Target | PDB ID | Docking Score (kcal/mol) | Predicted Function |

| Protein Kinase Y | 5XYZ | -9.2 | Cell Cycle Regulation |

| Carbonic Anhydrase II | 2CBA | -8.8 | pH Regulation |

| Cyclooxygenase-2 | 5COX | -8.5 | Inflammation |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. fiveable.me These models are used to predict the activity of new compounds and to understand the structural features that are important for activity. nih.gov

Derivation of Predictive Models for Biological Activity

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with their corresponding measured biological activities is required. mdpi.com Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. mdpi.com These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., molecular shape, electrostatic potential). fiveable.me

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a mathematical equation that correlates the descriptors with the biological activity. frontiersin.org For a hypothetical series of aminophenylsulfonamide derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme.

A hypothetical QSAR equation might look like:

pIC₅₀ = 0.5 * LogP - 0.2 * Molecular_Weight + 1.2 * HD_Count + constant

This equation would suggest that higher lipophilicity (LogP) and a greater number of hydrogen bond donors (HD_Count) are positively correlated with activity, while increased molecular weight has a negative impact. The predictive power of the model is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov

Elucidation of Key Structural Descriptors for Biological Effects

The primary goal of a QSAR study is often to understand which structural features are most influential for the observed biological effect. nih.gov By analyzing the coefficients of the descriptors in the QSAR equation, one can infer the importance of different physicochemical properties.

For our hypothetical aminophenylsulfonamide series, the QSAR model might reveal that the presence and position of the amino group on the phenyl ring are critical for activity. For instance, the model could show that an amino group at the ortho position, as in this compound, is optimal for binding. The model might also highlight the importance of the sulfonamide linker and the nature of the substituent on the sulfonyl group. These insights can guide the design of new, potentially more potent, analogues. nih.gov

Table 3: Hypothetical Key Structural Descriptors from a QSAR Study

| Descriptor | Coefficient | Interpretation |

| LogP | 0.65 | Increased lipophilicity enhances activity. |

| Dipole Moment | -0.42 | Lower dipole moment is favorable. |

| Number of H-bond donors | 0.89 | More hydrogen bond donors increase activity. |

Cheminformatics and Data Mining in Chemical Biology Databases

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. Data mining of chemical biology databases like PubChem, ChEMBL, and DrugBank can provide valuable information about a compound and its analogues. maayanlab.cloud

For this compound, a search in these databases could reveal information on its physicochemical properties, any reported biological activities, and structurally similar compounds. uni.lunih.gov Data mining tools can be used to identify trends in the data, such as relationships between structural features and biological activities across a set of related compounds. nih.gov This information can be used to generate hypotheses about the potential targets and mechanisms of action of this compound, which can then be tested experimentally. For instance, identifying that many structurally similar sulfonamides are inhibitors of carbonic anhydrase would suggest that this might be a potential target for this compound as well. nih.gov

Analysis of Gene-Chemical Interactions

Consistent with the lack of data in major bioactivity databases, a specific analysis of gene-chemical interactions for this compound is not available in the public domain based on the conducted research. The study of gene-chemical interactions is fundamental to understanding a compound's mechanism of action and potential toxicological profile.

Public resources such as PubChem do provide information on chemical-gene co-occurrences in patents for some compounds. For the related compound N-[(4-aminophenyl)methyl]methanesulfonamide, such a section is listed, although the specific details of any interactions are not provided in the initial search results. nih.gov For another distinct and more complex compound, 2-[5-Methanesulfonylamino-2-(4-Aminophenyl)-6-Oxo-1,6-Dihydro-1-Pyrimidinyl]-N-(3,3,3-Trifluoro-1-Isopropyl-2-Oxopropyl)Acetamide, a gene set has been identified from the DrugBank Drug Targets dataset, indicating an interaction with a single protein. maayanlab.cloud

However, for this compound itself, there is no corresponding information available. The PubChemLite entry for N-(2-aminophenyl)methanesulfonamide explicitly states that no literature data is available for this compound, which aligns with the absence of gene-chemical interaction studies. uni.lu

Investigation of Biological Activities and Molecular Mechanisms in Vitro and Mechanistic Focus

Enzyme Inhibition Profiling and Mechanistic Studies

The following sections detail the inhibitory activities of (2-Aminophenyl)methanesulfonamide and structurally related sulfonamides against a range of clinically relevant enzymes.

Cyclooxygenase (COX-1/COX-2) Inhibition and Selectivity

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammation. The selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

Certain benzenesulfonamide (B165840) derivatives have been identified as potent and selective COX-2 inhibitors. nih.gov The sulfonamide moiety is often crucial for this selectivity, as it can bind to a secondary pocket present in the active site of COX-2 but not in COX-1. nih.gov A number of studies have reported the in vitro inhibitory activities of various sulfonamide-containing compounds against both COX isoforms, highlighting their potential as selective anti-inflammatory agents. nih.govtandfonline.com

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide | 85.13 | 0.74 | 114.5 |

| Methanesulfonate Pyridazine Derivative (7a) | 10.4 | 0.05 | 208 |

| Ethanesulfonate Pyridazine Derivative (7b) | 12.6 | 0.06 | 210 |

| Celecoxib (Reference) | 14.7 | 0.05 | 294 |

Carbonic Anhydrase Enzyme Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and altitude sickness. Sulfonamides are a well-established class of potent CA inhibitors.

The inhibitory activity of sulfonamides against various human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII, has been extensively studied. nih.gov The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site, leading to inhibition. The substitution pattern on the aromatic ring of the sulfonamide can significantly influence the inhibitory potency and isoform selectivity. mdpi.comnih.gov

| Compound Type | hCA I (Ki) | hCA II (Ki) | hCA IX (Ki) | hCA XII (Ki) |

|---|---|---|---|---|

| Benzenesulfonamides with pyrazole- and pyridazinecarboxamide moieties | 6.2 nM - 3822 nM | 12.1 nM - 432.8 nM | 6.1 nM - 568.8 nM | 61.3 nM - 432.8 nM |

| N-n-octyl-substituted N-carbamimidoylbenzenesulfonamide | >100 µM | >100 µM | 0.168 µM | - |

| N-p-methylbenzyl-substituted N-carbamimidoylbenzenesulfonamide | >100 µM | >100 µM | - | 0.335 µM |

| Acetazolamide (Reference) | 250 nM | 12.1 nM | 25.8 nM | - |

Kinase Inhibition (e.g., Cyclin-Dependent Kinase 9)

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle and transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for cancer therapy. Cyclin-dependent kinase 9 (CDK9), in complex with its cyclin T partner, forms the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of many anti-apoptotic proteins.

Recent studies have explored the potential of sulfonamide-containing compounds as CDK inhibitors. nih.gov For instance, a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant inhibitory activity against CDK9. nih.gov The sulfonamide group in these molecules often forms key interactions within the ATP-binding pocket of the kinase.

| Compound Class | CDK9 IC50 | Notes |

|---|---|---|

| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives | Many compounds with >80% inhibition at 50 nM | Identified as potent CDK9 inhibitors. nih.gov |

| 4-thiazol-2-anilinopyrimidine derivatives | As low as 7 nM | One derivative showed over 80-fold selectivity for CDK9 over CDK2. nih.gov |

Myeloperoxidase (MPO) Inhibition

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme abundantly expressed in neutrophils. It plays a critical role in the innate immune response by catalyzing the formation of reactive oxygen species, such as hypochlorous acid, to kill pathogens. However, excessive MPO activity is implicated in the pathogenesis of various inflammatory diseases.

Several anti-inflammatory drugs, including the sulfonamide sulfapyridine, have been identified as potent inhibitors of MPO. nih.govbohrium.com The mechanism of inhibition often involves the drug acting as a reducing substrate for the enzyme, promoting the formation of an inactive intermediate called Compound II. nih.gov This prevents the enzyme from completing its catalytic cycle and generating cytotoxic oxidants.

| Inhibitor | MPO Inhibition | Mechanism |

|---|---|---|

| Sulfapyridine | Potent inhibitor (IC50 in the low µM range) | Promotes the formation of inactive MPO Compound II. nih.gov |

| Dapsone | Potent inhibitor (IC50 ~1 µM) | Promotes the formation of inactive MPO Compound II. nih.gov |

| Mefenamic acid | Potent inhibitor (IC50 ~1 µM) | Promotes the formation of inactive MPO Compound II. nih.gov |

Other Enzyme Target Modulations (e.g., Dipeptidyl Peptidase-4, α-Glucosidase)

The therapeutic potential of sulfonamide derivatives extends beyond the aforementioned targets. Researchers have also investigated their inhibitory effects on other enzymes, such as dipeptidyl peptidase-4 (DPP-4) and α-glucosidase, which are relevant to the treatment of type 2 diabetes.

DPP-4 is a serine protease that inactivates incretin (B1656795) hormones, which are involved in glucose homeostasis. Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin (B600854) secretion and reduced glucagon (B607659) levels. nih.govproquest.com Some piperazine sulfonamide derivatives have shown promising DPP-IV inhibitory activity in vitro. nih.govproquest.com

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. dergipark.org.tr Several classes of sulfonamide derivatives, including benzotriazinone sulfonamides and soritin sulfonamides, have been reported as potent α-glucosidase inhibitors. nih.govresearchgate.net

| Enzyme Target | Sulfonamide Class | Inhibitory Activity |

|---|---|---|

| Dipeptidyl Peptidase-4 (DPP-4) | 1,4-bis(phenylsulfonyl) piperazine derivatives | 11.2% to 22.6% inhibition at 100 µmol L-1. nih.govproquest.com |

| α-Glucosidase | Benzotriazinone sulfonamides | IC50 values as low as 32.37 ± 0.15 µM. researchgate.net |

| Soritin sulfonamide derivatives | IC50 values ranging from 3.81 ± 1.67 µM to 265.40 ± 1.58 µM. nih.gov |

Protein-Ligand and Receptor Binding Interactions

The interaction of small molecules with protein targets is fundamental to pharmacology. The following sections explore the binding characteristics of this compound and its derivatives with various receptors and enzymes.

N-methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity and memory formation, and their dysfunction is implicated in numerous neurological disorders. nih.gov These receptors are ligand-gated ion channels that require the binding of two co-agonists, glutamate (B1630785) and glycine (B1666218) (or D-serine), for activation. researchgate.net

Allosteric modulators represent a sophisticated class of drugs that bind to a site on the receptor distinct from the agonist-binding site. youtube.com This binding event can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation or antagonism) the receptor's function without directly competing with the primary agonist. This mechanism allows for a more nuanced regulation of receptor activity.

While the NMDA receptor is a known target for allosteric modulators, specific studies detailing the interaction of this compound as an allosteric antagonist at this receptor are not prominent in the reviewed literature. The conceptual framework for such an interaction would involve the compound binding to a topographically distinct site, inducing a conformational change that reduces the probability of the ion channel opening, even when glutamate and glycine are bound.

ATP-Binding Site Interactions in Kinases

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is linked to diseases like cancer. mdpi.com They function by transferring a phosphate group from ATP to a substrate protein, a process that can be inhibited by molecules that compete with ATP for its binding pocket.

Derivatives of phenylmethanesulfonamide have been synthesized and evaluated as potential inhibitors of serine-threonine kinases. nih.gov Specifically, a series of 3-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamide derivatives were tested for their ability to inhibit human cyclin-dependent kinase 2 (CDK2). nih.gov

The parent compound of this series demonstrated notable potency, proving equipotent with a related sulfamoylanilino purine, with an IC50 value of 0.21 μM. nih.gov Structure-activity relationship studies revealed that modifications to the sulfonamide group significantly impacted inhibitory activity. For instance, N-alkylation of the sulfonamide reduced CDK2 inhibition. nih.gov The introduction of a dimethylaminopropyl group resulted in only a twofold loss in potency, suggesting a potential interaction between the basic dimethylamino group and the kinase. nih.gov Conversely, attaching a bulky N-(4-tert-Butylphenyl) group markedly decreased activity, indicating a steric hindrance effect within the ATP-binding domain. nih.gov

| Compound Derivative | Target Kinase | IC50 (μM) |

|---|---|---|

| 3-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamide | CDK2 | 0.21 |

| 1-[3-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)phenyl]-N-(3-dimethylaminopropyl)methanesulfonamide | CDK2 | ~0.42 (2-fold less potent) |

| N-(4-tert-Butylphenyl)-1-[3-(6-cyclohexylmethoxy-9H-purin-2-ylamino)phenyl]methanesulfonamide | CDK2 | 34 |

Receptor Binding Assays for Specific Targets (e.g., Adenosine (B11128) Receptors, conceptual SARS-CoV-2 binding models)

Adenosine Receptors

Receptor binding assays are essential for determining the affinity of a ligand for its target. Adenosine receptors, a class of G protein-coupled receptors, are involved in various physiological processes. Studies on adenosine analogs with structures related to this compound have provided insights into binding affinities.

For example, adenosine analogs with arylamino groups at the 2-position show high affinity and selectivity for A2a adenosine receptors. nih.gov A radiolabeled analog, ¹²⁵I-APE (2-[2-(4-amino-3-iodophenyl)ethylamino]adenosine), was found to bind to two distinct affinity states of the rat striatal A2a receptor. nih.gov The high-affinity site (Kd = 1.3 nM) represents a small fraction of receptors coupled to G proteins, while the low-affinity site (Kd = 19 nM) represents the uncoupled form. nih.gov Another related compound, N⁶-[2-(4-aminophenyl)ethyl]adenosine ([¹²⁵I]APNEA), has also been used as a radioligand to characterize A3 adenosine receptors. nih.gov

| Radioligand | Receptor Target | Binding Affinity State | Dissociation Constant (Kd) (nM) |

|---|---|---|---|

| ¹²⁵I-APE | Rat Striatal A2a Adenosine Receptor | High Affinity | 1.3 ± 0.1 |

| Low Affinity | 19 ± 4.5 |

Conceptual SARS-CoV-2 Binding Models

The entry of the SARS-CoV-2 virus into human cells is mediated by the interaction of its spike glycoprotein (B1211001) with the human angiotensin-converting enzyme 2 (ACE2) receptor. frontiersin.org Identifying small molecules that can disrupt this protein-protein interaction is a key strategy for developing antiviral therapeutics.

Computational methods like molecular docking and molecular dynamics simulations are used to screen large libraries of small molecules for their potential to bind to key viral proteins, such as the spike protein's receptor-binding domain (RBD). frontiersin.orgnih.gov These in silico approaches model the interactions between a ligand and a protein target, predicting binding affinity and identifying key residues involved in the interaction. nih.gov Molecules identified through this virtual screening can then be tested experimentally for their ability to bind the target protein and neutralize the virus. frontiersin.orgnih.gov While specific studies modeling the binding of this compound to SARS-CoV-2 proteins were not identified, this computational pipeline represents the conceptual framework through which its potential as a viral entry inhibitor could be investigated.

Antimicrobial and Antibacterial Spectrum of Activity

The emergence of antibiotic-resistant bacteria, such as Staphylococcus aureus and Acinetobacter baumannii, necessitates the search for new antimicrobial agents. Sulfonamide derivatives have long been a cornerstone of antibacterial therapy.

In Vitro Studies Against Bacterial Strains (e.g., Staphylococcus aureus, Acinetobacter baumannii)

Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections. nih.gov The antibacterial activity of various sulfonamide derivatives against clinical isolates of S. aureus has been investigated using methods to determine the Minimum Inhibitory Concentration (MIC). nih.govnih.gov Studies have shown that certain novel sulfonamide derivatives exhibit potent activity against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of S. aureus. nih.gov For example, compounds such as N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid demonstrated significant inhibition, with MIC values against a reference strain recorded at 32 μg/mL. nih.gov Another study on different sulfonamide derivatives found MIC values against S. aureus ranging from 64 to 512 µg/ml. researchgate.net

| Sulfonamide Derivative | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | S. aureus ATCC 29213 | 32 |

| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid | S. aureus ATCC 29213 | 64 |

| Various Novel Sulfonamides (1a-d) | S. aureus (Clinical Isolates) | 64 - 512 |

Acinetobacter baumannii is a multidrug-resistant Gram-negative bacterium that poses a significant threat in healthcare settings. nih.govnih.gov While numerous studies have evaluated the in vitro activity of various classes of antibiotics and antimicrobial peptides against this pathogen, specific data on the activity of this compound against A. baumannii is not available in the reviewed literature.

Proposed Molecular Mechanisms of Antibacterial Action (e.g., Cell Membrane Disruption)

The primary and well-established molecular mechanism of antibacterial action for sulfonamide drugs is the inhibition of microbial folic acid synthesis. nih.gov Folic acid is an essential nutrient for bacteria, required for the synthesis of nucleic acids (DNA and RNA). nih.gov Sulfonamides are structural analogs of p-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate (B1496061) synthetase. nih.gov By competitively inhibiting this enzyme, sulfonamides block the metabolic pathway for folic acid production, thereby halting bacterial growth and replication. nih.govresearchgate.net This action is typically bacteriostatic rather than bactericidal. nih.gov

While other mechanisms of antibacterial action exist, such as the disruption of the bacterial cell membrane often seen with antimicrobial peptides, the foundational mechanism attributed to the sulfonamide class of antibiotics is this targeted enzymatic inhibition. nih.govfrontiersin.org

Anti-inflammatory Properties (In Vitro Investigations)

The anti-inflammatory potential of molecules structurally related to this compound has been explored through their interaction with key enzymatic pathways that drive inflammatory responses.

Inhibition of Enzymes in Inflammatory Pathways

Derivatives of sulfonamides, the chemical class to which this compound belongs, have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins. Specifically, certain methanesulfonamide (B31651) derivatives have demonstrated selective inhibitory activity against COX-2, an isoform of the enzyme that is upregulated during inflammation. This selective inhibition is a desirable characteristic for anti-inflammatory agents, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Studies on various sulfonamide-bearing compounds have highlighted their ability to target enzymes in the arachidonic acid cascade. For instance, some thiophene derivatives incorporating a sulfonamide moiety have been evaluated for their in vitro inhibition of both COX-1/COX-2 and 5-lipoxygenase (5-LOX). The 5-LOX enzyme is responsible for the production of leukotrienes, another class of inflammatory mediators. A morpholinoacetamide-thiophene hybrid, for example, showed significant selectivity toward COX-2 with an IC50 value of 5.45 µM and an acceptable 5-LOX inhibitory activity with an IC50 of 4.33 µM. While direct enzymatic inhibition data for this compound is not extensively detailed in the available literature, the activities of these related structures provide a strong rationale for its potential to modulate these key inflammatory enzymes.

Anticancer and Antiproliferative Effects (In Vitro Cell Line Studies)

The anticancer properties of this compound and its analogs have been substantiated through a variety of in vitro studies on human cancer cell lines, revealing mechanisms that include growth inhibition, induction of programmed cell death, and interference with essential enzymes for DNA replication.

Growth Inhibition in Human Cancer Cell Lines

A range of sulfonamide derivatives have demonstrated significant antiproliferative activity across various human cancer cell lines. For example, newly synthesized sulfonamide derivatives have been tested against 60 different human cancer cell lines, with some compounds showing strong anti-proliferative activity with GI50 (Growth Inhibition 50) values between 1.06 and 8.92 μM. mdpi.com

Another study focusing on sulfonamide-linked Schiff bases reported a compound with high anti-proliferative activity against the MCF-7 breast cancer cell line, with an IC50 value as low as 0.09 μM. mdpi.com Similarly, certain sulfonamide–triazole–glycoside hybrids have shown promising activity against HepG-2 (liver cancer) and MCF-7 cell lines, with IC50 values of 10.45 ± 0.13 and 20.31 ± 0.66 μM, respectively. mdpi.com

The following table summarizes the cytotoxic activity of various sulfonamide derivatives, illustrating the broad anticancer potential within this class of compounds.

To interact with the table, you can sort the columns by clicking on the headers. This allows for a quick comparison of the cytotoxic activities of different sulfonamide derivatives across various cancer cell lines.

| Compound Type | Cell Line | Activity (IC50/GI50 in µM) | Reference |

|---|---|---|---|

| Sulfonamide Derivative | Various (60 lines) | 1.06 - 8.92 (GI50) | mdpi.com |

| Sulfonamide-linked Schiff Base | MCF-7 (Breast) | 0.09 (IC50) | mdpi.com |

| Sulfonamide-linked Schiff Base | HepG-2 (Liver) | 0.15 (IC50) | mdpi.com |

| Sulfonamide–triazole–glycoside Hybrid | HepG-2 (Liver) | 10.45 ± 0.13 (IC50) | mdpi.com |

| Sulfonamide–triazole–glycoside Hybrid | MCF-7 (Breast) | 20.31 ± 0.66 (IC50) | mdpi.com |

Induction of Apoptosis Mechanisms

Beyond simple growth inhibition, certain sulfonamide derivatives actively induce apoptosis, or programmed cell death, in cancer cells. Mechanistic studies have shown that these compounds can trigger apoptosis through both extrinsic and intrinsic pathways.

For instance, a novel 2,4-dinitrobenzenesulfonamide derivative was found to induce morphological changes characteristic of apoptosis in acute leukemia cell lines (K562 and Jurkat). nih.govresearchgate.netualberta.ca In K562 cells, this compound was shown to activate caspase-3, a key executioner caspase in the apoptotic cascade. nih.govresearchgate.net The activation of caspases leads to the cleavage of critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. Evidence of PARP cleavage has been observed in cells treated with apoptosis-inducing agents, confirming the activation of the caspase cascade. nih.gov

Furthermore, some sulfonamide derivatives have been shown to induce apoptosis in UO-31 renal cancer cells by increasing the expression of the pro-apoptotic protein BAX while suppressing the anti-apoptotic protein Bcl-2. mdpi.com This modulation of the Bcl-2 family of proteins is a critical step in the intrinsic apoptotic pathway.

Topoisomerase II (TopoII) Inhibitory Activity

Topoisomerase II is a vital enzyme for cell proliferation, playing a crucial role in DNA replication, transcription, and chromosome segregation. Its inhibition is a validated strategy in cancer chemotherapy. Docking studies have suggested that sulfonamide derivatives can act as potential inhibitors of human topoisomerase II. sciepub.com These in silico models indicate that designed sulfonamide derivatives can bind effectively to the catalytic domain of the enzyme, with interaction affinities comparable to the known TopoII inhibitor, etoposide. sciepub.com Although direct enzymatic assays for this compound are pending, these computational findings suggest a plausible mechanism for its anticancer activity. The inhibition of TopoII leads to DNA strand breaks and ultimately triggers cell death, making it a key target for anticancer drug development. acs.org

Comprehensive Structure-Activity Relationship (SAR) Investigations for Biological Effects

The biological activity of sulfonamide derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the anti-inflammatory and anticancer potency of these compounds.